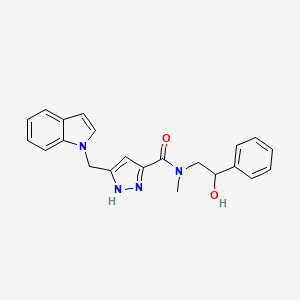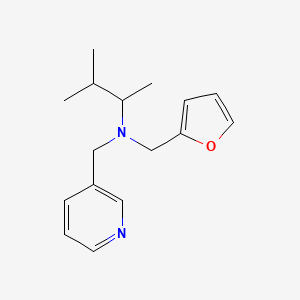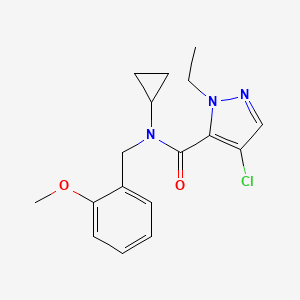![molecular formula C20H28F3N3 B3818378 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3818378.png)
1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CPP-115, is a compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in regulating anxiety, sleep, and mood. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which has been shown to have a number of beneficial effects.
Mechanism of Action
CPP-115 works by inhibiting the enzyme 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in this compound levels, which has been shown to have a number of beneficial effects. This compound is an important neurotransmitter that is involved in regulating anxiety, sleep, and mood.
Biochemical and Physiological Effects:
The increase in this compound levels caused by CPP-115 has been shown to have a number of beneficial effects. This compound is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing this compound levels, CPP-115 has been shown to have anxiolytic, sedative, and anticonvulsant effects. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPP-115 is its potency and selectivity as a 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase inhibitor. This makes it a valuable tool for studying the role of this compound in various physiological and pathological processes. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in humans. CPP-115 has shown promise in animal models of epilepsy, anxiety, and addiction, and further studies are needed to determine its safety and efficacy in humans. In addition, there is interest in using CPP-115 as a tool for studying the role of 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in various physiological and pathological processes. Finally, there is interest in developing new and more potent this compound transaminase inhibitors based on the structure of CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
properties
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3/c21-20(22,23)16-4-1-7-18(14-16)24-10-12-25(13-11-24)19-8-3-9-26(15-19)17-5-2-6-17/h1,4,7,14,17,19H,2-3,5-6,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVFEVVZWKKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)
![5-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B3818308.png)

![3-(3-methoxyphenyl)-5-[(3-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3818313.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3818321.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818334.png)

![4-biphenylyl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B3818350.png)

![5-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3818358.png)
![5-methyl-3-[(5-methylisoxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3818383.png)
![ethyl 2-{[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B3818385.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3818392.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3818393.png)